BenchChemオンラインストアへようこそ!

1-(3,4-Dimethylphenyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea

Drug Discovery Physicochemical Property Optimization Lipinski's Rule of Five

This thiazole urea derivative is a critical scaffold for kinase inhibitor SAR programs, featuring a unique methylthiomethyl substituent that fundamentally alters lipophilicity and target engagement compared to simpler analogs. With calculated clogP of 3.61 and TPSA of 45.23 Ų, it occupies the optimal oral bioavailability space, making it a superior starting point for orally available drug candidates. Its distinct substitution pattern enables exploration of diverse ATP-binding pocket interactions for novel selectivity profiles.

Molecular Formula C14H17N3OS2
Molecular Weight 307.43
CAS No. 1207044-43-6
Cat. No. B2708688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,4-Dimethylphenyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea
CAS1207044-43-6
Molecular FormulaC14H17N3OS2
Molecular Weight307.43
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)NC2=NC(=CS2)CSC)C
InChIInChI=1S/C14H17N3OS2/c1-9-4-5-11(6-10(9)2)15-13(18)17-14-16-12(7-19-3)8-20-14/h4-6,8H,7H2,1-3H3,(H2,15,16,17,18)
InChIKeyUGTOSXFIQRHGAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: 1-(3,4-Dimethylphenyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea (CAS 1207044-43-6)


1-(3,4-Dimethylphenyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea (CAS 1207044-43-6) is a synthetic, small-molecule thiazole urea derivative . Its structure combines a 3,4-dimethylphenyl group with a thiazole core, which is further functionalized with a methylthiomethyl substituent. This compound belongs to a class of heterocyclic ureas extensively investigated for their potential as kinase inhibitors and other pharmacological activities, making it a relevant candidate for research and drug discovery programs [1].

Structural Specificity: Why Functional Group Arrangement in 1207044-43-6 Defeats Simple Substitution


Simple substitution with other thiazole ureas is not scientifically valid due to the unique combination of the 3,4-dimethylphenyl group and, crucially, the 4-((methylthio)methyl)thiazole moiety. The methylthiomethyl substituent is not a passive structural feature; its presence fundamentally alters the compound's lipophilicity, electronic distribution, and potential for target engagement compared to unsubstituted or differently substituted thiazole analogs [1]. The distinct SAR of thiazole ureas is well-documented, where even minor changes in the thiazole ring substitution drastically affect the inhibitory profile against kinases, such as p38α MAPK . Therefore, a direct replacement would introduce significant, unpredictable changes in biological activity, selectivity, and physicochemical behavior.

Verifiable Differentiation Evidence for 1-(3,4-Dimethylphenyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea


Enhanced Lipophilicity for Improved Cellular Permeability vs. Des-Methylthio Analog

The compound's calculated partition coefficient (clogP) of 3.61, derived from its molecular structure, is significantly higher than the estimated clogP of a simplified analog lacking the methylthio group, such as 1-(2-thiazolyl)-3-(3,4-xylyl)urea [1]. This increase in lipophilicity, attributable to the 4-((methylthio)methyl) substituent, is expected to enhance passive membrane permeability in cellular assays, a critical factor for early-stage drug candidates [2]. Using the class-level inference that adding a methylthio group (~0.7 logP units increase based on compound classes) differentiates it from less decorated analogs.

Drug Discovery Physicochemical Property Optimization Lipinski's Rule of Five

Topological Polar Surface Area (TPSA) Advantage for Oral Bioavailability

The recorded Topological Polar Surface Area (TPSA) for this compound is 45.23 Ų [1]. A TPSA value well below 60 Ų is a strong, class-level indicator of good oral absorption potential, while values under 140 Ų correlate with acceptable cellular permeability [2]. This differentiates it from many other thiazole urea analogs with additional polar heterocycles, such as those bearing a benzofuran moiety, which would inherently increase TPSA and potentially reduce oral bioavailability.

Drug Discovery Physicochemical Property Optimization Oral Bioavailability

Established Class-Level Scaffold for Protein Kinase Inhibition

The compound's core scaffold is explicitly described within a patent family covering substituted thiazole ureas as inhibitors of protein kinases, with potential applications in treating cancer and other proliferative diseases [1]. The specific 3,4-dimethyl substitution on the phenyl ring is a recognized pharmacophoric element in kinase inhibitor design, also found in a closely related and commercially available analog, 1-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(3,4-dimethylphenyl)urea (CAS 1207017-92-2), which is itself a specialty research chemical . This places the target compound within a well-validated, pharmacologically relevant chemical space, distinguishing it from generic urea building blocks.

Kinase Inhibition Medicinal Chemistry SAR Analysis

Recommended Application Scenarios for 1-(3,4-Dimethylphenyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea Based on Evidence


Kinase Inhibitor Lead Optimization Scaffold

Leverage the compound as a core scaffold for structure-activity relationship (SAR) studies targeting a panel of kinases, as its thiazole urea backbone is reported in patent literature as a kinase inhibitor [1]. The presence of the methylthiomethyl group provides a critical handle for modulating lipophilicity and target engagement, a feature not available in simpler, unsubstituted analogs.

Orally Bioavailable Drug Candidate Design

Initiate medicinal chemistry programs focused on developing orally available drug candidates. The compound's calculated TPSA of 45.23 Ų and clogP of 3.61 both fall within optimal ranges for oral absorption and cellular permeability [1]. This is a distinct physicochemical advantage over more polar thiazole urea derivatives, making it a superior starting point for oral formulation.

Chemical Biology Probe for Protein Kinase Interactions

Employ the compound as a probe molecule to investigate ATP-binding pockets of protein kinases, as covered in the 'Substituted thiazole ureas' patent [1]. Its unique substitution pattern, distinct from the simpler 1-(2-thiazolyl)-3-(3,4-xylyl)urea, allows for the exploration of a greater diversity of binding interactions, potentially revealing new selectivity profiles.

Quote Request

Request a Quote for 1-(3,4-Dimethylphenyl)-3-(4-((methylthio)methyl)thiazol-2-yl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.